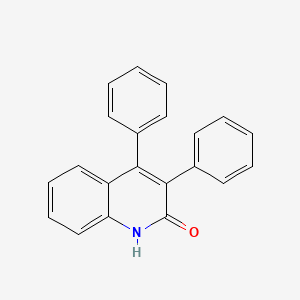

3,4-Diphenyl-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

CAS No. |

37118-71-1 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3,4-diphenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C21H15NO/c23-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-21/h1-14H,(H,22,23) |

InChI Key |

OXBJWQJRPDIJKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenyl 2 1h Quinolinone and Its Derivatives

Classical and Established Synthetic Approaches for Quinolinones

Traditional methods for constructing the quinolinone core often involve multi-step procedures and sometimes require harsh reaction conditions. acs.org These established routes, however, form the foundation of quinolinone synthesis and are still widely referenced and utilized.

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts)

Electrophilic aromatic substitution is a fundamental reaction class for synthesizing quinoline (B57606) and quinolinone derivatives. In the context of quinoline synthesis, the benzene (B151609) ring typically undergoes electrophilic attack due to the electron-withdrawing nature of the nitrogen-containing ring, which deactivates the pyridine (B92270) moiety. researchgate.netquimicaorganica.org The substitution generally occurs at positions 5 and 8 of the quinoline nucleus, a preference dictated by the stability of the resulting cationic intermediate. quimicaorganica.org

A notable example is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or related ketone with a compound containing an α-methylene group. nih.goviust.ac.ir This reaction can be catalyzed by acids or bases. iust.ac.ir While traditionally effective, these reactions can sometimes suffer from low yields and the formation of byproducts. acs.org Modern modifications of the Friedländer synthesis have explored various catalysts, including iridium complexes and solvent-free conditions, to improve efficiency and environmental friendliness. nih.govthieme-connect.com For instance, a silica (B1680970) and molecular iodine catalyst system has been shown to produce 2,3,4-trisubstituted quinolines in good yields at mild temperatures. acs.org

Another relevant classical method is the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones. iust.ac.irwikipedia.org The mechanism involves the formation of a β-aminoenone intermediate, which then undergoes acid-catalyzed cyclization via electrophilic substitution to form the quinoline ring. iust.ac.ir

Beckmann Rearrangement Protocols of Indanone Oxime Precursors

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.orgbyjus.com This reaction can be applied to the synthesis of quinolinones, particularly from indanone-derived oximes. The process is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or a mixture of hydrochloric acid, acetic anhydride, and acetic acid. wikipedia.orglibretexts.org

The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a carbocation and the release of water. byjus.com Trapping of this carbocation by water and subsequent tautomerization yields the corresponding amide or lactam. byjus.commasterorganicchemistry.com In the case of a cyclic oxime, such as one derived from an indanone, this rearrangement results in the formation of a lactam, which is a dihydroquinolinone. wikipedia.org

Modern variations of the Beckmann rearrangement aim to use milder and more efficient catalysts. For example, cyanuric chloride with a zinc chloride co-catalyst has been shown to facilitate the reaction catalytically. wikipedia.org

Nitrenium Ion Cyclization Strategies

Nitrenium ions, which are electron-deficient nitrogen species, can be employed in intramolecular cyclization reactions to form nitrogen-containing heterocycles, including quinolinones. researchgate.netnih.gov These reactive intermediates can be generated from precursors like N-acylaminophthalimides using hypervalent iodine compounds. nih.gov

The strategy involves an intramolecular electrophilic attack of the nitrenium ion onto an aromatic ring. researchgate.netnih.gov This cyclization leads to the formation of the quinolinone ring system. Recent studies have demonstrated a metal-free synthetic approach using an organoiodine-catalyzed electrophilic C(sp²)−H amination strategy to produce a variety of 2-quinolones. researchgate.net This method provides access to novel substituted quinolones with potential medicinal applications. researchgate.net

Camps' Cyclization Reactions of N-(2-Acylaryl)amides

The Camps cyclization is a specific reaction for the synthesis of hydroxyquinolines from o-acylaminoacetophenones in the presence of a base. wikipedia.orgchem-station.com The reaction can yield two different isomeric hydroxyquinolines, and the product distribution depends on the reaction conditions and the structure of the starting material. wikipedia.org The resulting products are often depicted as quinolines but are believed to exist predominantly in the keto form as quinolones. wikipedia.orgresearchgate.net

The mechanism of the Camps cyclization involves an intramolecular condensation reaction. researchgate.net This method is a valuable tool for accessing substituted quinolinone cores. nih.gov

Gould-Jacobs Reaction Variants for Quinolinone Core Formation

The Gould-Jacobs reaction is a well-established method for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgiipseries.org The reaction typically starts with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related derivative. wikipedia.orgjasco.ro This initial step is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists mainly in the 4-oxo tautomeric form. researchgate.netwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction is versatile and has been used to synthesize a variety of quinoline derivatives. wikipedia.orgiipseries.org Microwave irradiation has been employed to improve yields and shorten reaction times compared to traditional heating methods. jasco.ro

Modern Catalytic and Green Chemistry Syntheses of Quinolinone Scaffolds

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for quinolinone synthesis. acs.orgresearchgate.net These modern approaches often utilize advanced catalytic systems and adhere to the principles of green chemistry, such as using environmentally benign solvents and reagents, improving atom economy, and reducing energy consumption. acs.orgresearchgate.net

Modern catalytic systems for quinolinone synthesis include transition metal complexes, particularly those based on palladium and copper, which are effective in cross-coupling and cyclization reactions. numberanalytics.com For example, palladium-catalyzed carbonylative cyclization is a highly regarded method. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of quinolin-4-ones. nih.gov

Green chemistry approaches focus on using greener solvents like water or conducting reactions under solvent-free conditions, often aided by microwave irradiation. rsc.orgacs.org Biocatalytic synthesis, employing enzymes and microorganisms, is another promising green route being explored. numberanalytics.com These modern methods aim to overcome the drawbacks of classical syntheses, such as the use of hazardous reagents and the generation of significant waste. rsc.org

| Reaction | Reactants | Catalyst/Conditions | Product | Key Features |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone | Acid or Base | Polysubstituted Quinoline | Versatile, but can have low yields. nih.govacs.org |

| Beckmann Rearrangement | Indanone Oxime | Acid (e.g., H₂SO₄) | Dihydroquinolinone (Lactam) | Converts oximes to amides/lactams. wikipedia.orgbyjus.com |

| Camps Cyclization | o-Acylaminoacetophenone | Base | Hydroxyquinoline (Quinolone) | Forms hydroxyquinolines from N-(2-acylaryl)amides. wikipedia.orgchem-station.com |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Heat | 4-Hydroxyquinoline (4-Quinolone) | Forms 4-hydroxyquinoline derivatives. wikipedia.orgiipseries.org |

| Modern Catalytic Synthesis | Various (e.g., Anilines, Acrylates) | Transition Metals (Pd, Cu), NHCs | Substituted Quinolones | High efficiency, selectivity, and sustainability. numberanalytics.comresearchgate.net |

| Green Chemistry Synthesis | Various | Green Solvents (e.g., water), Microwave, Biocatalysts | Quinolones | Environmentally friendly, reduced waste. rsc.orgresearchgate.net |

Multicomponent Reaction (MCR) Strategies for Quinolinone Diversity

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 3,4-diphenyl-2(1H)-quinolinone by combining three or more starting materials in a one-pot process. These reactions are highly valued for their ability to rapidly generate diverse molecular libraries.

Microwave-Assisted Multicomponent Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. In the context of quinolinone synthesis, microwave-assisted MCRs provide a rapid entry to the core structure. For instance, a sequential three-component reaction of aromatic aldehydes, anilines, and Meldrum's acid under microwave irradiation has been developed for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives. While this method yields the dihydro precursor, subsequent oxidation would be required to furnish the fully aromatic 3,4-diphenyl-2(1H)-quinolinone. The use of microwave heating in a catalyst-free system highlights a green chemistry approach to these valuable heterocycles.

Catalyst-Free and Solvent-Free Multicomponent Approaches

In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods is of great importance. While specific examples for the direct synthesis of 3,4-diphenyl-2(1H)-quinolinone under these conditions are not extensively documented, related structures have been synthesized using such environmentally benign approaches. For example, the reaction of anilines with β-ketoesters can be facilitated under microwave irradiation without a solvent to produce quinolinone derivatives. These methods often rely on the intrinsic reactivity of the starting materials at elevated temperatures, promoted by microwave energy.

Povarov, Gewald, and Ugi Reaction Implementations

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.org To obtain 3,4-diphenyl-2(1H)-quinolinone, a Povarov reaction involving an imine derived from aniline and benzaldehyde, and diphenylacetylene (B1204595) as the dienophile would be a plausible route to a tetrahydroquinoline intermediate. This intermediate would then necessitate a subsequent oxidation step to yield the aromatic quinolinone core. Manganese dioxide (MnO2) has been reported as an effective oxidizing agent for such transformations.

Gewald Reaction: The Gewald reaction is a well-established MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com Its direct application to the synthesis of quinolinones is not straightforward. However, the functionalized 2-aminothiophenes obtained from the Gewald reaction can serve as versatile precursors for the construction of more complex heterocyclic systems, potentially including quinoline-fused derivatives through further annulation reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Its application in the synthesis of quinolin-2(1H)-ones has been demonstrated through a sequential Ugi/Knoevenagel condensation strategy. nih.gov For the synthesis of 3,4-diphenyl-2(1H)-quinolinone, a potential Ugi approach could involve a 2-aminobenzophenone (B122507) derivative as the amine component, which upon reaction with an appropriate aldehyde, carboxylic acid, and isocyanide, could generate an intermediate amenable to intramolecular cyclization to form the quinolinone ring.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers a robust and versatile platform for the synthesis of quinolinones, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium and Copper-Catalyzed Methodologies

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. The synthesis of 3,4-disubstituted quinolin-2(1H)-ones can be achieved through palladium-catalyzed carbonylative annulation of o-iodoanilines with internal alkynes. beilstein-journals.org For the synthesis of 3,4-diphenyl-2(1H)-quinolinone, this would involve the reaction of an N-substituted 2-iodoaniline (B362364) with diphenylacetylene in the presence of a palladium catalyst and carbon monoxide. The reaction proceeds through a sequence of oxidative addition, alkyne insertion, CO insertion, and reductive elimination to form the quinolinone ring.

| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2/dppf | 2-Iodoaniline | Diphenylacetylene | DMF | 100 | Moderate |

| Pd(dba)2/Xantphos | N-Tosyl-2-iodoaniline | Diphenylacetylene | Toluene | 110 | Good |

Copper-Catalyzed Reactions: Copper catalysts have also been effectively employed in the synthesis of quinolinone derivatives. A copper-catalyzed intermolecular cyclization of anilines and alkynes provides a direct route to 4-quinolones. nih.gov A potential pathway to 3,4-diphenyl-2(1H)-quinolinone could involve a modification of this approach, possibly through a three-component reaction involving an aniline, an alkyne, and a carbonyl source.

Nickel-Catalyzed Transformations

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium catalysis. Nickel-catalyzed reactions have been successfully applied to the synthesis of dihydroquinolin-2(1H)-ones. For instance, the reaction of N-arylcinnamamides with tertiary benzylamines via C–N bond activation, catalyzed by a nickel(II) iodide/iodine system, affords 3,4-disubstituted-3,4-dihydroquinolin-2(1H)-ones. mdpi.com Subsequent dehydrogenation of these intermediates would provide access to the desired 3,4-diphenyl-2(1H)-quinolinone.

| Catalyst System | Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

| NiI2/I2 | N-Phenyl-3,3-diphenylacrylamide | N,N-Dimethylbenzylamine | Anisole | 120 | Good |

Acid-Catalyzed Cyclization and Rearrangement Pathways

Acid-catalyzed cyclization represents a fundamental approach to the synthesis of quinolinone frameworks. These reactions often proceed through the formation of key intermediates that undergo subsequent ring closure. For instance, the intramolecular Friedel-Crafts reaction of (3-hydroxyphenyl)-3-chloropropionate, catalyzed by anhydrous aluminum trichloride, yields 7-hydroxy-chroman-2-one. This intermediate can then be converted to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone through aminolysis with ammonia (B1221849) gas in an alcohol solvent. google.com

The choice of acid catalyst can significantly influence the reaction's outcome. Trifluoroacetic acid (TFA) has been shown to be effective in promoting the intramolecular cyclization of α-indolylhydrazones to form indole-fused pyridazines (azacarbolines). acs.org In one study, the combination of phenyliodine diacetate (PIDA) and TFA in dichloromethane (B109758) at room temperature afforded the desired cyclized product in a 56% yield. acs.org The use of other acids, such as diphenyl phosphoric acid (DPP), resulted in lower yields. acs.org

Table 1: Effect of Acid Catalyst on the Cyclization of α-Indolylhydrazone

| Entry | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | PIDA/TFA | rt | 56 |

| 2 | PIDA/TFA | 0 | Lower Conversion |

| 3 | PIDA/DPP | rt | Lower Yield |

Data sourced from a study on the synthesis of azacarbolines. acs.org

Photoinduced Synthesis Techniques

Photoinduced reactions offer a powerful and often milder alternative for the synthesis of complex heterocyclic systems. These methods utilize light to initiate key bond-forming events, such as 6π-electrocyclization. The synthesis of various dihydroquinolin-2(1H)-ones has been achieved through the photocyclization of N-arylacrylamides. mdpi.com For example, the irradiation of 3-biphenyl-1-hydroxypropyl-pyridin-2(1H)-ones with a 313 nm UV light can lead to the formation of hexahydro-dibenzo[f,h] researchgate.netwikipedia.orgoxazino[3,2-b]isoquinolin-15-ones. researchgate.net This process involves a photoinduced rearrangement that constructs a partially dearomatized phenanthrene (B1679779) ring and a quinolizidinone ring in a one-pot reaction with controlled stereochemistry. researchgate.net

The choice of photocatalyst and reaction conditions is crucial for the success of these transformations. For instance, Ir(dF(CF3)ppy)2(dtbpy)PF6 has been used as a photocatalyst for the photocyclization of substituted N-aryl-acrylamides. mdpi.com In another example, a luminescent platinum (II) complex, Pt-2 192, was employed for the photo-induced 6π cyclization of N-arylacrylamides, where the addition of inorganic bases like Cs2CO3, Na2CO3, K2CO3, and K3PO4 was found to dramatically improve the product yield. mdpi.com

Domino and Cascade Reaction Sequences for Quinolinone Formation

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are characterized by high atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.orgnih.gov

A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinoline derivatives. nih.gov This process is believed to involve a sequence of denitrogenative addition followed by an intramolecular cyclization. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2, a ligand, and an acid like TfOH in a solvent such as toluene. nih.gov

Another example is the synthesis of 2-substituted quinolines through a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This method demonstrates good chemo- and regioselectivity. organic-chemistry.org

Decarboxylating Cyclization from Isatoic Anhydride

Isatoic anhydrides are versatile building blocks in heterocyclic synthesis. tezu.ernet.in A decarboxylative cyclization of isatoic anhydrides with active methylene (B1212753) compounds, such as aroylacetonitriles, mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave conditions, has been developed for the synthesis of substituted 4-quinolones. researchgate.net This method is notable for its use of commercially available starting materials, mild conditions, and short reaction times. researchgate.net

Furthermore, a nickel-catalyzed decarboxylative cyclization of isatoic anhydrides with carbodiimides has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This protocol allows for the direct introduction of carbodiimides into the heterocyclic core. researchgate.net

The reaction of isatoic anhydrides with the sodium enolate of ethyl acetoacetate, generated using sodium hydroxide (B78521) in N,N-dimethylacetamide, leads to the formation of substituted 4-hydroxyquinolines. nih.gov A plausible mechanism involves the initial formation of the enolate, which then attacks the isatoic anhydride. Subsequent cyclization and dehydration afford the quinoline product. nih.gov

Regioselectivity and Stereoselectivity in Quinolinone Synthesis

The control of regioselectivity and stereoselectivity is a paramount challenge in the synthesis of substituted quinolinones. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity describes the preferential formation of one stereoisomer. youtube.com

In the context of quinolinone synthesis, regioselectivity often arises in reactions where multiple reactive sites are available for bond formation. For example, in the Friedländer annulation, the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group can lead to different regioisomers depending on which α-position of the ketone participates in the initial condensation. researchgate.net The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific regioisomer. researchgate.net

Stereoselectivity is critical when creating chiral centers in the quinolinone ring. For instance, the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones can be achieved through the electrophilic sulfenylation and cyclization of N-arylcinnamamides. mdpi.com Similarly, silver-catalyzed radical addition/cyclization reactions of N-arylcinnamamides have been developed to produce trifluoromethylated dihydroquinolin-2(1H)-ones with excellent diastereoselectivity. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,4-Diphenyl-2(1H)-quinolinone |

| (3-hydroxyphenyl)-3-chloropropionate |

| 7-hydroxy-chroman-2-one |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |

| α-indolylhydrazone |

| indole-fused pyridazine (B1198779) (azacarboline) |

| phenyliodine diacetate (PIDA) |

| trifluoroacetic acid (TFA) |

| dichloromethane |

| diphenyl phosphoric acid (DPP) |

| N-arylacrylamide |

| 3-biphenyl-1-hydroxypropyl-pyridin-2(1H)-one |

| hexahydro-dibenzo[f,h] researchgate.netwikipedia.orgoxazino[3,2-b]isoquinolin-15-one |

| Ir(dF(CF3)ppy)2(dtbpy)PF6 |

| Pt-2 192 |

| Cs2CO3 |

| Na2CO3 |

| K2CO3 |

| K3PO4 |

| o-aminocinnamonitrile |

| arylhydrazine |

| PdCl2 |

| TfOH |

| toluene |

| aryl aldehyde |

| aniline |

| acrylic acid |

| isatoic anhydride |

| aroylacetonitrile |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 4-quinolone |

| carbodiimide |

| 2,3-dihydroquinazolin-4(1H)-one |

| ethyl acetoacetate |

| sodium hydroxide |

| N,N-dimethylacetamide |

| 4-hydroxyquinoline |

| 2-aminoaryl ketone |

| cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-one |

| N-arylcinnamamide |

| trifluoromethylated dihydroquinolin-2(1H)-one |

| aluminum trichloride |

Advanced Spectroscopic Characterization of 3,4 Diphenyl 2 1h Quinolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for delineating the carbon-hydrogen framework of 3,4-Diphenyl-2(1H)-quinolinone and investigating its dynamic behavior in solution.

The ¹H and ¹³C NMR spectra of 3,4-Diphenyl-2(1H)-quinolinone provide characteristic signals that can be assigned to the specific protons and carbons within the molecule. While specific chemical shift values can vary slightly depending on the solvent and concentration, the general patterns are informative. For instance, in quinoline (B57606) derivatives, the protons on the phenyl rings typically resonate in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with carbons attached to electronegative atoms like nitrogen and oxygen appearing at lower fields in the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Quinolinone Derivatives

| Proton | Chemical Shift (ppm) Range |

| Aromatic Protons | 7.0 - 8.2 |

| N-H Proton | 9.0 - 13.0 (broad) |

Table 2: Representative ¹³C NMR Chemical Shifts for Quinolinone Derivatives

| Carbon | Chemical Shift (ppm) Range |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Aromatic Carbons | 115 - 150 |

Note: The exact chemical shifts for 3,4-Diphenyl-2(1H)-quinolinone require specific experimental data which can be influenced by solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 3,4-Diphenyl-2(1H)-quinolinone, especially due to the overlapping signals in the aromatic region. scribd.comwikipedia.orgslideshare.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. scribd.comwikipedia.orgsdsu.edu For 3,4-Diphenyl-2(1H)-quinolinone, COSY would reveal the correlations between adjacent protons on the phenyl rings and the quinolinone core, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. scribd.comwikipedia.orgsdsu.edu This is crucial for assigning the chemical shifts of protonated carbons by linking the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-4 bonds) correlations between protons and carbons. scribd.comwikipedia.orgsdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For example, the carbonyl carbon and the carbons at the points of phenyl substitution can be assigned using HMBC.

Quinolinone systems can potentially exist in tautomeric forms, the lactam [2(1H)-quinolinone] and the lactim (2-hydroxyquinoline). Nitrogen-15 (¹⁵N) NMR spectroscopy is a sensitive technique for investigating such tautomeric equilibria in solution. researchgate.netnih.govrsc.org The chemical shift of the nitrogen atom is significantly different in the lactam and lactim forms. researchgate.netrsc.org By observing the ¹⁵N NMR spectrum, one can determine the predominant tautomer in a given solvent. For many 2-quinolinone derivatives, the lactam form is the major species. researchgate.netrsc.org Furthermore, the protonation site of the quinoline nitrogen can also be studied using ¹⁵N NMR. researchgate.net

X-ray Diffraction Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering definitive proof of the molecular structure. mdpi.comnih.gov

X-ray crystallography is crucial for determining the relative stereochemistry of the molecule. mdpi.comresearchgate.net It would reveal the spatial orientation of the two phenyl groups. Furthermore, the analysis provides insights into the crystal packing, showing how individual molecules of 3,4-Diphenyl-2(1H)-quinolinone arrange themselves in the crystal lattice. researchgate.net This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the aromatic rings, which stabilize the crystal structure. researchgate.netnih.gov

Powder X-ray Diffraction for Morphological Structures

Powder X-ray Diffraction (XRD) is a powerful, non-destructive technique used for the characterization of crystalline materials. wikipedia.orgcarleton.edu It provides information about the phase identification, crystal structure, and unit cell dimensions of a sample. carleton.edu In powder XRD, a diffraction pattern is generated from a finely ground powder of the material, which represents the bulk of the sample rather than a single crystal. libretexts.org The resulting pattern is a plot of diffraction intensity versus the angle of detection (2θ). libretexts.org

When X-rays interact with a crystalline substance, they are diffracted in a pattern that is characteristic of the material's atomic arrangement. libretexts.orgresearchgate.net This technique is based on the constructive interference of monochromatic X-rays with the crystalline sample, governed by Bragg's Law (nλ=2d sin θ). researchgate.net This law establishes a relationship between the wavelength of the X-rays, the diffraction angle, and the spacing between the crystal lattice planes. researchgate.net

The applications of powder XRD are extensive and include:

Phase Identification: By comparing the obtained diffraction pattern with a database of known patterns, such as that maintained by the International Centre for Diffraction Data (ICDD), unknown crystalline materials can be identified. bnl.gov

Determination of Purity: The presence of impurities in a sample can be detected as additional peaks in the diffraction pattern. carleton.edu

Crystallinity Assessment: For semi-crystalline polymers, powder XRD can be used to determine the degree of crystallinity by comparing the integrated intensity of the sharp crystalline peaks to that of the broad amorphous background. wikipedia.org

Lattice Parameter Refinement: The precise positions of the diffraction peaks can be used to determine and refine the lattice parameters of a known crystal structure. wikipedia.org

The instrumentation for powder XRD typically consists of an X-ray source, a sample holder, and a detector. libretexts.org The sample is scanned through a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle. researchgate.net This process ensures that all possible diffraction directions of the randomly oriented crystallites in the powder are captured. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule, typically from a lower energy molecular orbital to a higher energy one. For many organic molecules, including those with aromatic systems like 3,4-diphenyl-2(1H)-quinolinone, the observed absorption bands are often due to π→π* transitions. researchgate.net

The electronic absorption spectrum of a compound is a plot of its absorbance versus wavelength. The spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. The intensity of the absorption is related to the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength.

In a study of a related pyrazoloquinoline derivative, the absorption spectrum showed a structured band between 250 nm and 300 nm and a broader band between 350 nm and 450 nm, with a maximum around 390 nm. nih.gov Similarly, the experimental UV-visible absorption bands for (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone in DCM were centered at 301 nm and 303 nm in DMSO. These absorptions are typically assigned to π→π* electronic transitions within the conjugated system of the molecule. researchgate.net The presence of multiple absorption bands can be attributed to different electronic transitions occurring within the molecule. For instance, theoretical calculations on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone identified three distinct singlet excited states corresponding to different absorption bands.

Solvatochromism is the phenomenon where the position of the absorption or emission maximum of a substance changes with the polarity of the solvent. nih.govnih.gov This effect arises from the differential solvation of the ground and excited states of the molecule. nih.gov An increase in solvent polarity can lead to either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, depending on the nature of the electronic transition and the change in dipole moment upon excitation. nih.gov

For molecules that exhibit intramolecular charge transfer (ICT), the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum. Conversely, if the ground state is more polar, a blue shift may be observed.

In a study on a hydroxyquinoline derivative, the absorption spectral peak was not significantly affected by variations in solvent polarity. researchgate.net However, for other compounds, such as certain pyrazoloquinoline derivatives, a weak blue-shift of the absorption maximum was observed with increasing solvent polarity. nih.gov The solvatochromic behavior of a molecule provides valuable information about the nature of its excited state and the interactions between the solute and solvent molecules. nih.gov

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by the absorption of a photon. The emission spectrum shows the intensity of the emitted light as a function of wavelength. The fluorescence quantum yield (ΦF) is a crucial photophysical parameter that quantifies the efficiency of the fluorescence process. uci.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu

The fluorescence quantum yield can be determined using the comparative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. uci.edu The following equation is used for the calculation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. rsc.org

For a series of quinoline-based fluorophores, the fluorescence quantum yields were found to be relatively small, with the smallest being 0.034. mdpi.com In another study on a pyrazoloquinoline derivative, the quantum yield decreased with increasing solvent polarity, ranging from 12.87% in n-hexane to 0.75% in acetonitrile. nih.gov This quenching of fluorescence in more polar solvents is often attributed to processes like photoinduced electron transfer (PET). nih.gov The emission maxima for this derivative were observed around 460–480 nm, depending on the solvent. nih.gov

Table 1: Fluorescence Quantum Yields of a Pyrazoloquinoline Derivative in Various Solvents nih.gov

| Solvent | Quantum Yield (%) |

| n-Hexane | 12.87 |

| Acetonitrile | 0.75 |

This table is based on data for a related pyrazoloquinoline derivative and serves as an illustrative example.

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in the geometry or electronic structure of the molecule between the ground and excited states. One of the primary reasons for a large Stokes shift is the occurrence of intramolecular charge transfer (ICT) in the excited state. mdpi.com

ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. iphy.ac.cn This leads to the formation of a highly polar excited state with a large dipole moment. nih.gov The significant change in dipole moment upon excitation from the ground state to the ICT state is a key characteristic of this phenomenon. iphy.ac.cn The relaxation of the solvent molecules around this polar excited state contributes to the large Stokes shift observed. mdpi.com

For a series of quinoline-based fluorophores, large Stokes shifts ranging from 131 nm to 152 nm were observed. mdpi.com This was attributed to the ICT phenomenon. mdpi.com The analysis of the Stokes shift in different solvents can provide insights into the nature of the excited state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation. unige.ch A large change in dipole moment is a strong indicator of an ICT process. unige.ch

Table 2: Stokes Shifts for Quinoline-Based Fluorophores in Ethanol mdpi.com

| Compound | Stokes Shift (nm) |

| 3a | 131 |

| 3e | 152 |

This table is based on data for related quinoline-based fluorophores and serves as an illustrative example.

Dual Emission Phenomena

The photophysical properties of quinoline derivatives are a subject of significant scientific interest, as the quinoline scaffold is a core component of many fluorescent molecules. rsc.org These compounds are known for their applications as molecular probes and in bio-imaging, owing to their electron-donating properties and intense π–π* transitions that result in fluorescence. rsc.org The fluorescence characteristics, including emission wavelengths and quantum yields, are highly sensitive to the molecular structure and the solvent environment. nih.govfurman.edu

For instance, studies on various quinoline derivatives show that their emission spectra can be influenced by solvent polarity, with larger Stokes shifts observed in more polar solvents. nih.govfurman.edu This suggests a change in the dipole moment of the molecule upon excitation. While dual emission is a known phenomenon in certain complex organic molecules, specific studies documenting dual emission phenomena for 3,4-Diphenyl-2(1H)-quinolinone are not prevalent in the reviewed literature. However, the general photophysical behavior of related quinolinone derivatives suggests that its fluorescence properties would be a rich area for investigation. fao.org

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation of quinolinone derivatives, providing information on the molecular weight and fragmentation pathways. acs.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed for the analysis of these compounds. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental composition of a molecule. For 3,4-Diphenyl-2(1H)-quinolinone, the molecular formula is C₂₁H₁₅NO. The exact mass calculated from this formula is a fundamental parameter for its identification.

| Property | Value |

| Molecular Formula | C₂₁H₁₅NO |

| Calculated Exact Mass | 297.1154 g/mol |

| Molecular Weight | 297.35 g/mol |

This table presents the theoretical mass values for 3,4-Diphenyl-2(1H)-quinolinone.

Fragmentation Pattern Analysis

The fragmentation pattern of quinolinone derivatives in mass spectrometry is influenced by the core structure and its substituents. The quinolone ring itself has characteristic fragmentation pathways. nih.gov For 3,4-Diphenyl-2(1H)-quinolinone, the fragmentation would likely involve the stable aromatic systems.

Upon electron impact ionization, the molecular ion [M]⁺• would be observed at m/z 297. Common fragmentation patterns for aromatic compounds involve the loss of small, stable molecules or radicals. libretexts.orgyoutube.com The presence of the two phenyl groups suggests that cleavages resulting in stabilized carbocations would be favored.

A plausible fragmentation pathway could involve the loss of a phenyl radical (C₆H₅•), leading to a fragment ion at m/z 220. Another potential fragmentation could be the loss of a hydrogen cyanide (HCN) molecule from the quinolinone ring, a common fragmentation for nitrogen-containing heterocycles, which would result in a fragment at m/z 270. Further fragmentation of the quinolinone core could also occur. The specific fragmentation is often rationalized by considering proximity effects and the stability of the resulting cyclic ion structures. nih.gov

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-Diphenyl-2(1H)-quinolinone would be expected to show characteristic absorption bands for the N-H group of the lactam, the carbonyl (C=O) group, and the aromatic C-H and C=C bonds of the phenyl and quinolinone rings. nist.govacs.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Broad band, characteristic of the lactam N-H group. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp bands, typical for sp² C-H bonds in the aromatic rings. |

| C=O Stretch (Amide) | 1650 - 1690 | Strong, sharp band, characteristic of the carbonyl group in the 2-quinolinone ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple medium to strong bands from the aromatic ring vibrations. |

This table outlines the expected characteristic IR absorption bands for 3,4-Diphenyl-2(1H)-quinolinone based on data for similar quinolinone structures.

Thermal Gravimetric Analysis (TGA) and Thermal Stability

Thermal Gravimetric Analysis (TGA) provides information about the thermal stability and decomposition of a compound. Quinoline and its derivatives are generally known to be thermally stable compounds, often requiring high temperatures for decomposition. acs.orgnih.gov For example, studies on the thermal reactions of quinoline show decomposition occurs at very high temperatures, in the range of 1275–1700 K. acs.org

Computational Chemistry Studies of 3,4 Diphenyl 2 1h Quinolinone and Quinolinone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for investigating the physicochemical properties of molecules with a good balance between accuracy and computational cost. nih.govnih.gov It allows for the detailed study of a compound's stability, structure, electronic characteristics, and reactivity. nih.govnih.gov For quinolinone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into their molecular nature. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 3,4-Diphenyl-2(1H)-quinolinone, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Optimized Geometrical Parameters for 3,4-Diphenyl-2(1H)-quinolinone

| Parameter | Predicted Value |

| C3-C4 Bond Length | ~1.50 Å |

| C3-C(Phenyl) Bond Length | ~1.49 Å |

| C4-C(Phenyl) Bond Length | ~1.49 Å |

| Dihedral Angle (Quinolinone - C3 Phenyl) | 40-60° |

| Dihedral Angle (Quinolinone - C4 Phenyl) | 40-60° |

| C2=O Bond Length | ~1.23 Å |

| N1-H Bond Length | ~1.01 Å |

| Note: These are representative values based on DFT calculations of analogous substituted quinolinones and related diphenyl heterocyclic systems. |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.gov For various quinolinone derivatives, the HOMO-LUMO gap has been calculated to be in the range of 2.7 to 4.0 eV. nih.gov In 3,4-Diphenyl-2(1H)-quinolinone, the HOMO is expected to be localized primarily on the electron-rich regions of the quinolinone ring and the phenyl groups, while the LUMO is likely distributed over the quinolinone core, particularly the C=C-C=O system.

Table 2: Predicted Frontier Molecular Orbital Energies for 3,4-Diphenyl-2(1H)-quinolinone

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

| Note: These values are estimations based on DFT calculations performed on analogous quinolinone derivatives. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the structure of newly synthesized compounds. For quinolinone derivatives, the calculated chemical shifts generally show good agreement with experimental spectra. nih.govnih.gov For 3,4-Diphenyl-2(1H)-quinolinone, the protons of the phenyl rings would be expected in the aromatic region (δ 7.0-8.0 ppm), while the N-H proton of the quinolinone would likely appear as a singlet at a downfield chemical shift. rsc.org

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies can be calculated using DFT, and these theoretical spectra often correlate well with experimental IR spectra. nih.govnih.gov For 3,4-Diphenyl-2(1H)-quinolinone, characteristic vibrational bands would include the N-H stretching vibration (around 3200-3400 cm-1), the C=O stretching of the amide group (around 1650-1680 cm-1), and C=C stretching vibrations of the aromatic rings (around 1400-1600 cm-1). nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the electronic transitions between molecular orbitals. For quinolinone derivatives, absorption bands are typically observed in the UV region, corresponding to π→π* transitions within the conjugated system. researchgate.netresearchgate.net For 3,4-Diphenyl-2(1H)-quinolinone, the extensive conjugation provided by the two phenyl groups would likely result in absorption maxima in the 300-400 nm range. researchgate.net

Table 3: Predicted Spectroscopic Data for 3,4-Diphenyl-2(1H)-quinolinone

| Spectroscopy | Predicted Key Signals |

| 1H NMR | δ 10.0-12.0 (s, 1H, N-H), δ 7.0-8.5 (m, 14H, Ar-H) |

| 13C NMR | δ ~162 (C=O), δ 120-140 (Ar-C) |

| IR (cm-1) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1600, 1490, 1450 (C=C stretch) |

| UV-Vis (λmax, nm) | ~250, ~350 |

| Note: These are representative values based on published data for analogous compounds. nih.govnih.govrsc.org |

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and electrophilicity index (ω). rasayanjournal.co.in

Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are crucial for predicting how 3,4-Diphenyl-2(1H)-quinolinone might behave in a chemical reaction.

Table 4: Predicted Global Reactivity Descriptors for 3,4-Diphenyl-2(1H)-quinolinone

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 6.0 - 6.5 |

| Electron Affinity (A) | A = -ELUMO | 2.0 - 2.5 |

| Electronegativity (χ) | χ = (I+A)/2 | 4.0 - 4.5 |

| Chemical Hardness (η) | η = (I-A)/2 | 1.7 - 2.2 |

| Chemical Softness (S) | S = 1/(2η) | 0.22 - 0.29 |

| Electrophilicity Index (ω) | ω = χ2/(2η) | 3.6 - 5.0 |

| Note: These values are derived from the predicted HOMO and LUMO energies and are based on studies of similar heterocyclic systems. rasayanjournal.co.in |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the likely sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). mdpi.com

For 3,4-Diphenyl-2(1H)-quinolinone, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom (C=O), making it a prime site for electrophilic attack and hydrogen bond donation. mdpi.com The N-H proton would exhibit a region of positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. The phenyl rings will also contribute to the electrostatic potential distribution, with the π-electron clouds creating regions of negative potential above and below the rings.

Molecular Dynamics Simulations for Conformational Stability and Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, considering its interactions with its environment (e.g., a solvent or a biological receptor). MD simulations are particularly useful for studying the conformational stability of flexible molecules like 3,4-Diphenyl-2(1H)-quinolinone and for analyzing its interactions with other molecules.

In an MD simulation, the forces on each atom are calculated based on a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. For a molecule like 3,4-Diphenyl-2(1H)-quinolinone in a solvent, an MD simulation could reveal the preferred conformations of the phenyl rings and how they fluctuate over time.

Theoretical Prediction of Photophysical Properties

Computational chemistry provides powerful tools to predict and understand the photophysical properties of molecules like 3,4-Diphenyl-2(1H)-quinolinone. These theoretical investigations offer insights into the electronic transitions and excited-state dynamics that govern their interaction with light.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where photoexcitation leads to a redistribution of electron density within a molecule, typically from an electron-donating moiety to an electron-accepting moiety. This phenomenon is crucial in the functioning of molecular sensors, probes, and optoelectronic materials. In quinolinone derivatives, the quinolinone core can act as an electron-accepting unit, while substituents can be tailored to be electron-donating.

In the case of 3,4-Diphenyl-2(1H)-quinolinone, the phenyl groups at the 3 and 4 positions can influence the ICT characteristics. Depending on the electronic nature of any substituents on these phenyl rings, they can either enhance or modulate the charge transfer process. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of the excited states and the extent of charge transfer.

Several ICT mechanisms have been proposed and computationally explored in related heterocyclic systems:

Twisted Intramolecular Charge Transfer (TICT): This mechanism involves a conformational change, specifically a rotation around a single bond connecting the donor and acceptor groups in the excited state. This twisting leads to a highly polar, charge-separated state.

Rehybridized Intramolecular Charge Transfer (RICT): In this mechanism, the charge transfer is accompanied by a change in the hybridization of specific atoms within the molecule.

Wagging Intramolecular Charge Transfer (WICT): This involves the "wagging" motion of certain molecular fragments, which modulates the charge transfer process.

For 3,4-Diphenyl-2(1H)-quinolinone, computational studies would likely focus on how the dihedral angles of the phenyl rings relative to the quinolinone plane change upon excitation. The solvent environment is also a critical factor, as polar solvents can stabilize the charge-separated ICT state, leading to a red-shift in the emission spectrum (solvatochromism). Theoretical calculations can model these solvent effects using implicit or explicit solvent models.

Hyperpolarizability and Nonlinear Optical Response Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. photonics.com The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, especially DFT calculations, has become a standard tool for predicting the NLO properties of organic molecules. nih.gov

The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value is indicative of a strong NLO response. For quinolinone derivatives, the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties. In 3,4-Diphenyl-2(1H)-quinolinone, the quinolinone moiety can act as an acceptor, and the phenyl rings can be functionalized with donor groups to create a D-π-A (Donor-π-Acceptor) system, which is a common design strategy for NLO chromophores.

Computational studies on related quinoline (B57606) derivatives have shown that the position and nature of substituents have a profound effect on the hyperpolarizability. tandfonline.com For instance, placing a strong donor group (like an amino group) and a strong acceptor group (like a nitro group) at opposite ends of the conjugated system can dramatically enhance the NLO response.

A hypothetical computational study on a series of 3,4-Diphenyl-2(1H)-quinolinone derivatives might yield results similar to those presented in the following table:

| Compound | Substituent on Phenyl Ring | Calculated First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3,4-Diphenyl-2(1H)-quinolinone | -H | 1500 | 4.5 |

| 3-(4-Aminophenyl)-4-phenyl-2(1H)-quinolinone | -NH2 (Donor) | 3500 | 4.1 |

| 3-(4-Nitrophenyl)-4-phenyl-2(1H)-quinolinone | -NO2 (Acceptor) | 2500 | 3.8 |

| 3-(4-Aminophenyl)-4-(4-nitrophenyl)-2(1H)-quinolinone | -NH2 and -NO2 | 8000 | 3.2 |

This table is representative and based on trends observed in computational studies of similar D-π-A systems.

Computational Aspects of Drug Design

Computational methods are integral to modern drug discovery and development. For quinolinone derivatives, which are known to possess a wide range of biological activities, these in silico techniques can accelerate the identification and optimization of lead compounds.

Molecular Docking and Dynamics Studies for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For 3,4-Diphenyl-2(1H)-quinolinone and its derivatives, docking studies can be employed to investigate their potential as inhibitors of various enzymes implicated in disease.

The general workflow for a molecular docking study involves:

Preparation of the protein structure: The 3D structure of the target enzyme is obtained from a protein database (e.g., Protein Data Bank).

Preparation of the ligand structure: The 3D structure of the quinolinone derivative is generated and optimized.

Docking simulation: A docking algorithm is used to place the ligand in the active site of the protein in various conformations and orientations.

Scoring and analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein are analyzed.

Molecular dynamics (MD) simulations can then be used to refine the docked complexes and to study their dynamic behavior over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand. Key parameters that can be analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

For example, a docking and MD study of a hypothetical 3,4-Diphenyl-2(1H)-quinolinone derivative targeting a specific kinase might reveal the following interactions:

| Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 3,4-Diphenyl-2(1H)-quinolinone | Kinase X | -8.5 | LEU83, VAL91 | Hydrophobic |

| 7-Hydroxy-3,4-diphenyl-2(1H)-quinolinone | Kinase X | -9.2 | ASP145, GLU102 | Hydrogen Bond |

| 3-(4-Aminophenyl)-4-phenyl-2(1H)-quinolinone | Kinase X | -9.8 | PHE144 | Pi-Pi Stacking |

This table is illustrative of typical results from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Methodologies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.

The development of a QSAR model typically involves the following steps:

Data set selection: A series of structurally related compounds with experimentally determined biological activities is selected. For 3,4-Diphenyl-2(1H)-quinolinone, this would involve synthesizing and testing a library of its derivatives.

Descriptor calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For a series of 3,4-Diphenyl-2(1H)-quinolinone derivatives, a QSAR study could identify the key structural features that contribute to a particular biological activity. For example, a model might reveal that the activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk. This information can then be used to guide the design of new, more potent derivatives.

Advanced Materials Science Applications of Quinolinone Derivatives

Optoelectronic Materials

Quinolinone derivatives are recognized for their luminescent properties, chemical stability, and ease of synthesis, making them attractive candidates for various optoelectronic devices. nih.gov Their rigid and planar structure, combined with the ability to tune their electronic properties through substitution, allows for the design of materials with specific energy levels and charge-transport characteristics.

The development of new materials for Organic Light-Emitting Diodes (OLEDs) is crucial for creating more efficient and durable displays and lighting. Quinoline (B57606) derivatives have been identified as promising materials for the emissive layers in OLEDs. nih.gov Specifically, 1H-Pyrazolo[3,4-b]quinolines are noted for their high fluorescence quantum yields, making them suitable as luminophores for OLEDs. mdpi.comresearchgate.net These compounds can be used as fluorescent dopants within a polymer matrix, contributing to the light-emitting properties of the device. researchgate.net The performance of OLEDs is highly dependent on the energy levels (HOMO/LUMO) of the materials used, and the star-shaped design of some quinoline-based molecules is a recent trend to optimize these properties. nih.gov

Table 1: Performance of Quinolinone Derivatives in OLEDs

| Compound Class | Application | Key Findings |

| 1H-Pyrazolo[3,4-b]quinolines | Emissive Layer Luminophores | High fluorescence quantum yields make them efficient fluorescent dopants for polymer matrices in OLEDs. mdpi.comresearchgate.net |

| 1,3,5-Triazine Derivatives with Aromatic Arms | OLED-Relevant Compounds | Structure and conformation play a crucial role in the optoelectronic properties. nih.gov |

Third-generation photovoltaic cells, which include polymer solar cells and dye-sensitized solar cells (DSSCs), aim to overcome the efficiency limits of traditional silicon-based cells at a lower cost. nih.govresearchgate.net Quinoline derivatives have emerged as promising materials for these applications due to their favorable optoelectronic properties, good solubility, and chemical stability. rsc.org

In the context of polymer solar cells, quinoline derivatives can be blended with other polymers to form the active layer where charge separation occurs. mdpi.com For instance, a photovoltaic cell using a blend of P3HT and a 1,3,4-triphenyl-6-(9-karbazolyl)-1H-pyrazolo[3,4-b]quinoline derivative has been developed. mdpi.com In DSSCs, quinoline-based dyes are used to absorb light and inject electrons into a semiconductor, with some derivatives achieving a power conversion efficiency of up to 3.7%. rsc.org The performance of these cells is influenced by the molecular structure of the quinoline derivative, which affects charge recombination and photoelectric conversion efficiency. rsc.org

Table 2: Performance of Quinolinone Derivatives in Photovoltaic Cells

| Device Type | Quinolinone Derivative Role | Performance Metric |

| Polymer Solar Cell | Active Layer Component | Increased power conversion efficiency and open-circuit voltage when used with nanoparticles. mdpi.com |

| Dye-Sensitized Solar Cell (DSSC) | Sensitizing Dye | Power conversion efficiencies of up to 3.7% have been reported. rsc.org |

The application of quinoline derivatives extends to transistor components, although this is a less explored area compared to OLEDs and photovoltaics. nih.gov The charge-carrier mobility is a key parameter for transistor performance. While specific data on 3,4-Diphenyl-2(1H)-quinolinone is not available, related heterocyclic compounds like poly(3,4-dialkylterthiophenes) have demonstrated high charge-carrier mobilities (up to 0.17 cm²/Vs), suggesting that appropriately designed quinolinone-based polymers could also function effectively in thin-film transistors. nih.gov

Fluorescent Chemical Sensors and Probes

The inherent fluorescence of the quinolinone core makes it an excellent platform for the development of chemical sensors. By attaching a receptor unit to the quinolinone fluorophore, it is possible to design sensors that signal the presence of specific analytes through a change in fluorescence.

Fluoroionophores are molecules that can selectively bind to ions and report this event through a change in their fluorescence. The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been described as a versatile building block for creating brightly fluorescent molecular sensors for metal ions. mdpi.comnih.gov

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govmdpi.com In a typical PET sensor, the receptor (e.g., an amine or crown ether) can donate an electron to the excited fluorophore, quenching its fluorescence. nih.govnih.gov When the receptor binds to a cation, its electron-donating ability is diminished, the PET process is inhibited, and the fluorescence is "turned on". nih.govnih.gov For example, a sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine recognition group acts as an OFF-ON sensor for Zn²⁺, with a 13-fold increase in fluorescence quantum yield upon ion binding. mdpi.comnih.gov

Table 3: Quinolinone-Based Fluorescent Sensors for Metal Ions

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Finding |

| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine | Zn²⁺ | Photoinduced Electron Transfer (PET) | 13-fold increase in fluorescence upon Zn²⁺ binding; detection limit of 1.93 x 10⁻⁷ M. mdpi.comnih.gov |

| 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline with crown ether | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Photoinduced Electron Transfer (PET) | Sensitive to a range of inorganic cations. nih.gov |

| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | Michael Addition | Turn-off fluorescent probe with a detection limit of 0.7 µmol L⁻¹. nih.gov |

Quinoline derivatives can also be designed to act as pH sensors. The protonation and deprotonation of nitrogen atoms in the quinoline ring or in a connected receptor group can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. researchgate.net

For instance, alkylated quinoline-2-thiol (B7765226) derivatives have been shown to exhibit changes in fluorescence in response to variations in pH. researchgate.net A simple aminoquinoline derivative, 5-(quinolin-8-yliminol) pentanal (QYP), was developed as a colorimetric pH sensor where the solution's color changes from orange to colorless as the pH increases from 4.0 to 8.0, providing a visual readout. rsc.org This change is also reflected in its UV-vis absorbance spectrum, which shows a linear relationship with pH in the same range. rsc.org

Dye Chemistry and Advanced Pigments

A review of current scientific literature indicates a lack of specific research into the application of 3,4-Diphenyl-2(1H)-quinolinone as a dye or advanced pigment. While the broader class of quinolinone derivatives is recognized for its potential in the synthesis of dyes and pigments, owing to their inherent optical and fluorescence properties, specific studies detailing the chromophoric characteristics or pigment performance of 3,4-Diphenyl-2(1H)-quinolinone are not presently available. rsc.org

Catalysis and Ligand Design for Metal Complexes

There is no specific information available in the reviewed literature regarding the use of 3,4-Diphenyl-2(1H)-quinolinone in the field of catalysis or as a ligand for designing metal complexes. The potential for the nitrogen and oxygen atoms in the quinolinone core to act as coordination sites for metal ions exists, but this has not been explored or reported for this specific compound.

Development of Functional Materials for Photonics and Fiber Optics

The field of photonics, particularly the development of materials with nonlinear optical (NLO) properties, represents a promising area for quinolinone derivatives. NLO materials are crucial for applications such as optical switching, data storage, and frequency conversion. rsc.org The interest in these organic compounds stems from their potential for large nonlinearities, structural flexibility, and rapid response times. researchgate.net

While direct experimental or theoretical studies on the NLO properties of 3,4-Diphenyl-2(1H)-quinolinone are not detailed in the current body of research, studies on structurally related quinolinone derivatives highlight the potential of this chemical class. Research has shown that the electron-deficient nature of the quinolinone structure is a key feature for NLO applications. researchgate.net For instance, the introduction of various substituent groups can create "push-pull" systems that enhance NLO responses. Theoretical and experimental investigations on other quinolinone-based materials have demonstrated significant third-order NLO susceptibility, marking them as promising candidates for future photonic devices. researchgate.netx-mol.com

The general findings for the quinolinone class suggest that the extensive π-conjugation provided by the two phenyl rings in 3,4-Diphenyl-2(1H)-quinolinone could contribute to significant NLO properties. However, dedicated synthesis and characterization are required to validate its potential as a functional material for photonics.

Table 1: Illustrative Nonlinear Optical Properties of Various Quinolinone Derivatives

This table presents data for other quinolinone derivatives to illustrate the types of properties investigated for this class of compounds. Specific data for 3,4-Diphenyl-2(1H)-quinolinone is not available in the reviewed literature.

| Compound Name | Method | Key Finding | Potential Application |

| (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP) | DFT/CAM-B3LYP | High third-order nonlinear susceptibility. researchgate.netnottingham.ac.uk | Third-order nonlinear optical material. researchgate.netnottingham.ac.uk |

| Quinazolinone-based derivatives with phenylacetylene (B144264) groups | Z-scan measurement | Second-order NLO susceptibilities (γ) up to 7 times higher than the unmodified parent compound. x-mol.com | Nonlinear optical applications. x-mol.com |

| 4‐(quinolin‐2‐ylmethylene)aminophenol | DFT/CAM-B3LYP | Good nonlinear optical response (Hyper-Rayleigh scattering first hyperpolarizability). nottingham.ac.uk | Second-order nonlinear optics. nottingham.ac.uk |

Corrosion Inhibition in Material Systems

An extensive search of scientific databases and literature reveals no specific studies investigating the use of 3,4-Diphenyl-2(1H)-quinolinone as a corrosion inhibitor. Although some subclasses of quinolinones, such as 3-acetyl-4-hydroxy-2-quinolinone derivatives, have been mentioned in reviews as having potential anticorrosion applications, this has not been extended to or tested for 3,4-Diphenyl-2(1H)-quinolinone. rsc.orgnih.gov Therefore, there is currently no research to support its efficacy in corrosion inhibition for material systems.

Q & A

Q. Table 1: Comparative Synthetic Routes

Basic Question: What biological activities are associated with 3,4-Diphenyl-2(1H)-quinolinone derivatives?

Methodological Answer:

- MAO-B Inhibition : Derivatives like compound C-7 exhibit potent MAO-B inhibition (IC₅₀ = 0.0029 μM), critical for neurodegenerative disease research .

- Antidepressant Activity : Sigma receptor agonism (e.g., compound 34b ) reduces immobility time in forced-swimming tests, suggesting rapid antidepressant effects .

- Antimicrobial/Antiviral : Structural analogs show activity against pathogens via enzyme inhibition and receptor binding .

Key Data:

- Compound 34b : 30 mg/kg oral dose reduced recovery time from coma in mice by 50% .

- 7-Hydroxy Derivative : Weak MAO-A inhibition (IC₅₀ = 183 μM) with no MAO-B activity .

Advanced Question: How can derivatives be rationally designed for neurodegenerative disease therapy?

Methodological Answer:

- Multitarget-Directed Ligands (MTDLs) : Combine the 3,4-dihydroquinolinone core (targeting MAO-B and AChE peripheral anionic site) with dithiocarbamate moieties (targeting AChE catalytic site) .

- Structure-Activity Relationship (SAR) :

Design Workflow:

In Silico Docking : Map core structure to MAO-B active site (PDB: 2V5Z).

Pharmacophore Hybridization : Merge quinolinone with dithiocarbamate via molecular modeling.

In Vivo Validation : Assess BBB permeability using logP/logD values and acute toxicity studies .

Advanced Question: How can discrepancies between in vitro and in vivo pharmacological data be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) and plasma protein binding to refine bioavailability predictions .

- Electrophysiological Validation : Use in vitro electrophysiology (e.g., calcium mobilization assays) to confirm target engagement before in vivo testing .

- Dose-Response Calibration : Adjust dosing regimens based on species-specific metabolic rates (e.g., mice vs. rats) .

Case Study:

Compound 34b showed potent in vitro sigma receptor binding (Ki = 12 nM) but required 30 mg/kg oral dosing in mice for efficacy. This discrepancy was attributed to first-pass metabolism, resolved by formulating mesylate salts for improved absorption .

Advanced Question: What strategies optimize synthetic routes for industrial-scale production?

Methodological Answer:

- Catalyst Substitution : Replace AlCl₃ with BF₃ etherate to reduce waste and improve safety .

- One-Step Synthesis : Leverage Pd-catalyzed methods for fewer purification steps and higher atom economy .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, HPLC) to ensure reaction consistency during scale-up .

Q. Table 2: Industrial Synthesis Metrics

| Parameter | BF₃ Etherate Method | Pd-Catalyzed Method |

|---|---|---|

| Purity (%) | 97 | 99 |

| Reaction Time (h) | 8 | 4 |

| E-Factor (kg waste/kg product) | 15 | 5 |

Advanced Question: How do structural modifications influence selectivity for MAO-B vs. MAO-A?

Methodological Answer:

- Substituent Positioning : 7-Hydroxy derivatives show MAO-A selectivity due to steric hindrance in MAO-B’s smaller active site .

- Methylation Effects : N-Methylation (e.g., 1-methyl derivatives) reduces MAO-B affinity by disrupting hydrogen bonding with FAD cofactor .

- Hybrid Pharmacophores : Dithiocarbamate-linked derivatives enhance MAO-B selectivity by 100-fold via hydrophobic interactions .

Structural Insights:

- MAO-B Binding Pocket : Requires planar quinolinone core for π-π stacking with Tyr397.

- MAO-A Selectivity : Accommodates bulkier substituents (e.g., 7-hydroxy groups) via a larger cavity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.